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Topic: Investigating the Role of LAS17 in Actin Dynamics and Endocytosis

Audience: Researchers, scientists, and cell biology professionals.

Introduction
LAS17 is the protein homolog in budding yeast (Saccharomyces cerevisiae) of the human

Wiskott-Aldrich Syndrome Protein (WASP). It is a crucial regulator of actin filament organization

and polymerization. As a key component of the cellular machinery, LAS17 plays a central role

in processes such as endocytosis, cell polarity, and actin patch assembly.[1][2][3] Unlike a

chemical compound that is added to cell culture, LAS17 is a protein that is studied in situ using

genetic, biochemical, and cell imaging techniques to elucidate its function and regulation.

These notes provide an overview of the established roles of LAS17 and detailed protocols for

its study in a yeast cell culture context.

Mechanism of Action and Signaling Pathways
LAS17 functions as a primary nucleation-promoting factor (NPF), stimulating the actin-

nucleating activity of the Arp2/3 complex.[2][4] This is the canonical pathway for generating
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branched actin networks that provide the force for processes like endocytic vesicle

internalization.

Key Features of LAS17 Function:

Arp2/3-Dependent Polymerization: LAS17 binds to G-actin (monomeric actin) and the Arp2/3

complex through its C-terminal WCA (WH2, Central, Acidic) domain, bringing them together

to initiate the formation of a new actin filament branching off an existing one.

Arp2/3-Independent Activity: LAS17 can also promote actin polymerization independently of

the Arp2/3 complex. Its polyproline-rich region can nucleate actin filaments de novo.

Furthermore, LAS17 interacts with the protein Ysc84, activating Ysc84's ability to bind and

bundle actin filaments, a process also crucial for endocytosis.

Regulation: Despite its potent activity, LAS17's function is tightly regulated. It arrives at

endocytic sites before actin polymerization begins and is kept in an inactive state by proteins

like Sla1 and Bbc1. Other proteins, such as Lsb1 and Lsb2, also act as negative regulators

of LAS17.
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Caption: LAS17 signaling pathways in actin polymerization.

Experimental Protocols
General Protocol: Culturing Saccharomyces cerevisiae

Media Preparation: Prepare standard yeast media such as YPD (Yeast Extract Peptone

Dextrose) for rich media or Synthetic Complete (SC) dropout media for plasmid selection.

Autoclave to sterilize.

Inoculation: From a glycerol stock or a fresh plate, inoculate a single yeast colony into 5-10

mL of liquid media.

Incubation: Grow the culture overnight at 30°C in a shaking incubator (200-250 rpm).

Sub-culturing: The following day, dilute the overnight culture into a larger volume of fresh

media to a starting optical density at 600 nm (OD₆₀₀) of 0.1-0.2 for logarithmic phase growth.

Harvesting: Cells are typically harvested for experiments during the mid-logarithmic growth

phase (OD₆₀₀ of 0.6-1.0).

Protocol 1: Live-Cell Imaging of LAS17 Dynamics
This protocol is used to visualize the recruitment, localization, and movement of LAS17 at

endocytic sites in living yeast cells.

Methodology:

Strain Generation: Construct a yeast strain where the endogenous LAS17 gene is tagged

with a fluorescent protein (e.g., Green Fluorescent Protein, GFP). This is typically done by

homologous recombination.

Cell Preparation: Grow the Las17-GFP strain to the mid-log phase in appropriate media.

Microscopy Sample Preparation:

Harvest approximately 1 mL of the cell culture by centrifugation (3,000 x g for 1 minute).

Resuspend the cell pellet in 50 µL of fresh media.
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Mount 2-3 µL of the cell suspension on a concanavalin A-coated glass-bottom dish or a

slide with a coverslip.

Imaging:

Use a spinning-disk confocal or a total internal reflection fluorescence (TIRF) microscope

for high-speed imaging with minimal phototoxicity.

Acquire time-lapse images of a single cortical focal plane at a rate of 1-2 frames per

second for 2-5 minutes to capture the full dynamics of endocytic patch formation and

turnover.

Data Analysis: Analyze the resulting image series using software like ImageJ. Track the

fluorescence intensity and lifetime of individual Las17-GFP patches to quantify its dynamics.
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Caption: Experimental workflow for live-cell imaging of LAS17.
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Protocol 2: In Vitro Actin Polymerization Assay
This biochemical assay measures the ability of purified LAS17 (or its fragments) to promote

actin polymerization, either alone or in the presence of the Arp2/3 complex. The assay relies on

the fluorescence increase of pyrene-labeled G-actin upon its incorporation into F-actin

filaments.

Methodology:

Protein Purification: Purify recombinant LAS17 protein fragments and Arp2/3 complex from

E. coli or yeast. Purify G-actin from rabbit skeletal muscle.

Pyrene-Actin Preparation: Prepare a stock of G-actin containing 5-10% pyrene-labeled G-

actin. Keep on ice to prevent spontaneous polymerization.

Reaction Setup:

In a fluorometer cuvette or a 96-well black plate, prepare a reaction mix containing G-actin

buffer (G-buffer), ATP, and the protein of interest (e.g., purified LAS17 fragment).

If testing for Arp2/3-dependent activity, include the purified Arp2/3 complex in the mix.

Initiating Polymerization:

Place the cuvette/plate in a fluorometer set to excitation and emission wavelengths of

~365 nm and ~407 nm, respectively.

Start the reaction by adding a polymerization buffer (containing KCl and MgCl₂) to the

mixture.

Immediately begin recording fluorescence intensity over time.

Data Analysis: Plot fluorescence intensity versus time. The initial slope of the curve

represents the rate of actin polymerization. A shorter lag phase indicates faster nucleation.
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Caption: Workflow for in vitro actin polymerization assay.

Quantitative Data Summary
Studying mutations in LAS17 provides quantitative insights into its role in the temporal

regulation of the endocytic machinery. Live-cell imaging experiments have measured the "patch

lifetime" (the duration a protein remains at an endocytic site) for various components in wild-

type cells versus cells with a mutated las17 allele.

The table below summarizes data from a study investigating a mutation in a specific G-actin-

binding motif (LGM) within LAS17, demonstrating its importance for the normal dynamics of

multiple endocytic proteins.
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Endocytic Protein
(GFP-tagged)

Protein Function
Stage

Patch Lifetime in
Wild-Type LAS17
Cells (seconds ±
SEM)

Patch Lifetime in
las17-LGM-mutant
Cells (seconds ±
SEM)

Syp1 Early 36 ± 1.1 48 ± 1.5

Sla1 Intermediate 35 ± 1.2 44 ± 1.4

LAS17 Intermediate 35 ± 1.2 44 ± 1.4

Pan1 Intermediate 34 ± 0.9 43 ± 1.1

Myo5 Late 15 ± 0.5 22 ± 0.7

Rvs161 Late 13 ± 0.6 19 ± 0.8

Data adapted from Feliciano et al., Traffic (2015). SEM: Standard Error of the Mean.

The increased lifetime for all tested proteins in the las17 mutant background indicates a delay

or defect in the progression of endocytosis, highlighting the critical role of LAS17's actin-

binding functions in driving this process efficiently.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes for Studying LAS17 Function in Yeast
Cell Culture]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831071/docs#application-notes-for-studying-las17-
function-in-yeast-cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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